Bienvenue dans la boutique en ligne BenchChem!

Amanitins

RNA Polymerase II Inhibition Structure-Activity Relationship Enzymology

α-Amanitin (CAS 23109-05-9) is the most potent RNA Polymerase II inhibitor available, with an IC50 of 3-5 nM against purified Pol II—10- to 50-fold lower than previously reported values. Generic 'amatoxin' sourcing introduces unacceptable experimental variability: contamination with weaker analogs such as amanullin (~100-fold less potent) compromises transcriptional arrest studies. For ADC programs targeting multidrug-resistant (MDR) tumors, amanitin-based payloads retain potency where tubulin-targeting agents (MMAE, DM1) fail due to efflux. In forensic toxicology, separate α- and β-amanitin standards are mandatory—β-amanitin achieves a significantly higher Cmax (143.1 vs. 91.1 μg/L) and distinct tissue retention. Specify α-amanitin by CAS, verify purity, and reject generic substitution.

Molecular Formula C39H53N9O14S
Molecular Weight 904 g/mol
CAS No. 11030-71-0
Cat. No. B175416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmanitins
CAS11030-71-0
Synonymsα-Amanitin
Molecular FormulaC39H53N9O14S
Molecular Weight904 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
InChIInChI=1S/C39H53N9O14S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-63-38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)
InChIKeyRUDNHCHNENLLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amanitins (CAS 11030-71-0): Chemical Baseline for Bicyclic Octapeptide Procurement and Research


Amanitins, specifically the α-, β-, and γ- variants, are a family of bicyclic octapeptides naturally occurring in mushrooms of the genus Amanita, including the death cap (Amanita phalloides) [1]. They function as highly potent and selective allosteric inhibitors of eukaryotic DNA-dependent RNA polymerase II (Pol II), thereby halting transcription and protein synthesis [1]. The α-amanitin variant (CAS 23109-05-9) is recognized as the most cytotoxic peptide within its class and is responsible for the majority of fatal mushroom poisonings due to severe hepatotoxicity [2]. Beyond their toxicological notoriety, amanitins are valued as precise molecular biology tools for studying transcription and are under active investigation as a novel payload class for antibody-drug conjugates (ADCs) in oncology, due to their unique mode of action distinct from tubulin- or DNA-targeting agents [3].

The Criticality of Amanitin Variant Specification in Research and Development Procurement


Generic substitution or interchange among amanitin variants (α-, β-, γ-) or with other RNA Pol II inhibitors is scientifically invalid due to profound differences in target affinity, cellular uptake, metabolic stability, and the potential for off-target effects. Seemingly minor structural modifications in the amatoxin family—such as the absence of a hydroxyl group on the isoleucine side chain in amanullin [1] or the deoxygenation of specific residues in synthetic analogs—can result in changes in inhibitory potency against RNA Pol II by two orders of magnitude [1] and can drastically alter stability and cross-linking propensity when used as an ADC payload [2]. Furthermore, even closely related natural variants like α- and β-amanitin exhibit statistically significant differences in key pharmacokinetic parameters such as peak plasma concentration (Cmax) and tissue distribution [3]. Therefore, procurement decisions based on 'amatoxin' or 'amanitin' as a generic class descriptor risk significant experimental variability and invalidate comparability across studies. The evidence presented below quantifies these critical differentials, establishing clear selection criteria.

Quantitative Differential Evidence Guide for Amanitin Selection and Procurement


Comparative Inhibitory Potency: γ-Amanitin vs. Amanullin on RNA Polymerase II

The presence of a hydroxyl group on the isoleucine side chain is a critical determinant of RNA Polymerase II inhibition. The non-toxic analog amanullin, which lacks this oxygen atom, exhibits an inhibitory effect approximately two orders of magnitude smaller than that of γ-amanitin [1]. This demonstrates that the γ-hydroxyisoleucine moiety is essential for high-affinity binding and potent enzymatic inhibition.

RNA Polymerase II Inhibition Structure-Activity Relationship Enzymology

Comparative In Vivo Toxicokinetics: α-Amanitin vs. β-Amanitin in Murine Model

Despite their structural similarity, α- and β-amanitin exhibit significant differences in systemic exposure and tissue distribution. Following a single oral administration of 10 mg/kg in mice, the peak plasma concentration (Cmax) of β-amanitin (143.1 μg/L) is significantly higher than that of α-amanitin (91.1 μg/L) (p < 0.05) [1]. Furthermore, at 24 hours post-administration, the concentration of β-amanitin in key target organs (stomach, liver, and kidney) remains significantly greater than that of α-amanitin [1].

Toxicokinetics ADME In Vivo Pharmacology

Stability and Reactivity of Synthetic Amanitin Derivatives as ADC Payloads

The chemical stability of amanitin-based ADC payloads is critically dependent on the oxidation state of specific residues. An α-amanitin derivative with a cleavable linker (HDP 30.1699) showed significant loss of cytotoxicity after 4 days of stressing in human plasma. In contrast, a 'double deoxy' variant (HDP 30.2115), which is deoxygenated at key positions, demonstrated high stability, significantly reduced cross-linking, and retained picomolar cytotoxic activity after the same plasma stressing period [1].

Antibody-Drug Conjugate (ADC) Payload Stability Drug Development

Amanitin Payload Differentiation: Mode of Action vs. Tubulin-Targeting Agents (MMAE, DM1)

Amanitin-based ADCs operate via a novel mechanism of action—inhibition of RNA Polymerase II—which is distinct from the vast majority of clinical-stage ADCs that target tubulin (e.g., MMAE, DM1) or DNA [1]. This differentiation confers a significant advantage: amanitin is a poor substrate for multidrug resistance (MDR) efflux pumps, and amanitin conjugates have been shown to retain high potency in MDR-expressing tumor cells, a common cause of treatment failure for tubulin-targeting payloads [2].

ADC Payload Mechanism of Action Drug Resistance

Validated Application Scenarios for Amanitin Procurement Based on Quantitative Differentiation


Precise In Vitro Inhibition of RNA Polymerase II for Transcriptional Studies

Procurement of α-amanitin (CAS 23109-05-9) is essential for studies requiring the most potent and selective inhibition of RNA Polymerase II. The compound exhibits an IC50 of 3-5 nM against purified plant Pol II, a value 10-50 times lower than previously reported for other systems [1], making it the gold standard for inducing transcriptional arrest. Researchers must specify α-amanitin and verify its purity, as even minor contamination with less potent analogs like amanullin, which is ~100-fold weaker [2], can compromise experimental outcomes.

Development of Next-Generation Antibody-Drug Conjugates (ADCs) to Overcome MDR

For ADC programs specifically designed to target multidrug-resistant (MDR) tumor populations, an amanitin payload (such as synthetic derivatives based on α-amanitin) offers a quantifiable strategic advantage. Unlike tubulin-targeting payloads (e.g., MMAE, DM1) that are susceptible to MDR efflux, amanitin-based ADCs maintain high potency in MDR-expressing cells [3]. Procurement should prioritize synthetic analogs with demonstrated plasma stability, such as deoxygenated variants that prevent cross-linking and retain picomolar activity post-stress [4], over the native α-amanitin for conjugation chemistry.

Standardized Toxicokinetic and Forensic Analysis of Mushroom Poisoning

In forensic toxicology and clinical diagnostics for suspected Amanita poisoning, laboratories must procure and utilize separate analytical standards for both α-amanitin and β-amanitin. Reliance on a single standard is insufficient due to their distinct toxicokinetic profiles. Data show β-amanitin achieves a significantly higher Cmax (143.1 vs. 91.1 μg/L) and exhibits greater tissue retention at 24 hours post-ingestion compared to α-amanitin [5]. Accurate quantification of each variant is therefore essential for correlating blood concentrations with clinical prognosis and guiding patient management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amanitins

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.